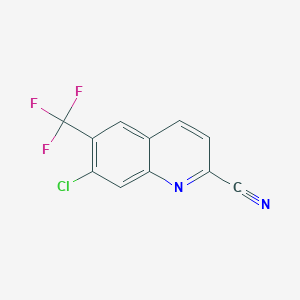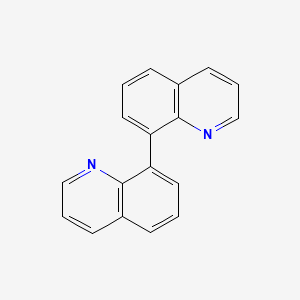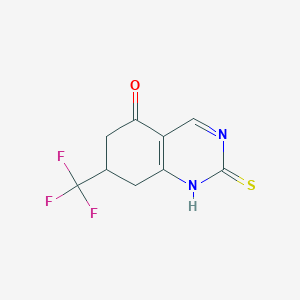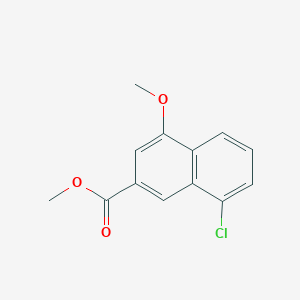
1-Bromo-4-(chloromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(chloromethyl)naphthalene is an organic compound with the molecular formula C11H8BrCl It is a derivative of naphthalene, where the bromine atom is attached to the first carbon and the chloromethyl group is attached to the fourth carbon of the naphthalene ring
Preparation Methods
The synthesis of 1-Bromo-4-(chloromethyl)naphthalene typically involves the bromination and chloromethylation of naphthalene. One common method includes:
Bromination: Naphthalene is treated with bromine to introduce the bromine atom at the desired position.
Chemical Reactions Analysis
1-Bromo-4-(chloromethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using appropriate reagents. For example, the bromine atom can be replaced by a cyanide group using a cyanide source.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under suitable conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.
Scientific Research Applications
1-Bromo-4-(chloromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Bromo-4-(chloromethyl)naphthalene involves its reactivity towards various nucleophiles and electrophiles. The bromine and chloromethyl groups are reactive sites that can undergo substitution reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Bromo-4-(chloromethyl)naphthalene can be compared with other similar compounds such as:
1-Bromonaphthalene: Similar in structure but lacks the chloromethyl group. It is used in similar applications but has different reactivity.
1-Chloromethylnaphthalene: Similar but lacks the bromine atom. It has different chemical properties and applications.
1-Bromo-4-methylnaphthalene: Similar but has a methyl group instead of a chloromethyl group. .
Properties
Molecular Formula |
C11H8BrCl |
|---|---|
Molecular Weight |
255.54 g/mol |
IUPAC Name |
1-bromo-4-(chloromethyl)naphthalene |
InChI |
InChI=1S/C11H8BrCl/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H,7H2 |
InChI Key |
AVHPSHRBXHDYIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11861983.png)





![2-Phenylbenzo[h]quinoline](/img/structure/B11862015.png)
